Metoprolol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
272.39 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/i10D2,11D2,14D |
InChI Key |
IUBSYMUCCVWXPE-FIWUMSIFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)NC(C)C |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Metoprolol
Introduction
Metoprolol is a selective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules like Metoprolol can alter their pharmacokinetic profiles. This is due to the kinetic isotope effect, which can lead to slower metabolism and potentially improved therapeutic properties. This guide provides a detailed overview of the synthesis and characterization of deuterated Metoprolol, focusing on Metoprolol-d5, for researchers and professionals in drug development.
Synthesis of Deuterated Metoprolol
A novel and efficient method for the synthesis of deuterated Metoprolol involves a metallaphotoredox-catalyzed cross-electrophile coupling reaction. This approach utilizes deuterated building blocks, allowing for the precise introduction of deuterium atoms into the target molecule.[1][2] The following protocol is based on the synthesis of a d2-Metoprolol analog, which illustrates the core principles applicable to the synthesis of other deuterated versions.
Experimental Protocol: Synthesis of d2-Metoprolol
This protocol describes a two-step synthesis starting from a deuterated thianthrenium (TT) salt.[2]
Step 1: Metallaphotoredox Coupling
-
Reaction Setup: In a nitrogen-filled glovebox, a 10 mL vial is charged with 4-(2-bromoethoxy)benzaldehyde (aryl bromide precursor), d2-alkyl thianthrenium salt, 4CzIPN (photocatalyst), NiBr2•dtbpy (nickel catalyst), (TMS)3SiOH, Cs2CO3, and Bu4NBr.
-
Solvent Addition: A mixture of methyl acetate (MeOAc) and dimethylformamide (DMF) is added to the vial.
-
Reaction Conditions: The vial is sealed and stirred at room temperature while being irradiated with blue LEDs for 16 hours.
-
Workup and Purification: After the reaction is complete, the mixture is filtered and concentrated. The resulting residue is purified by column chromatography on silica gel to yield the deuterated intermediate.
Step 2: Reductive Amination
-
Reaction Setup: The deuterated intermediate from Step 1 is dissolved in a suitable solvent such as methanol.
-
Amine Addition: Isopropylamine is added to the solution.
-
Reduction: A reducing agent, such as sodium borohydride, is added portion-wise at 0°C.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the final deuterated Metoprolol product.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure of the molecule and to confirm the position and extent of deuterium incorporation. For this compound, where the five methyl and methine protons of the isopropyl group are expected to be replaced by deuterium, the corresponding signals in the 1H NMR spectrum would be absent.
Experimental Protocol: 1H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or MeOD).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters: Acquire a standard 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Table 1: Expected 1H NMR Data for this compound in CDCl3
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.80 - 7.20 | m | Aromatic protons |
| 4.05 | m | -OCH2-CH(OH)- |
| 3.95 | m | Ar-O-CH2- |
| 3.55 | t | -CH2-O-CH3 |
| 2.85 | t | Ar-CH2- |
| 2.75 | m | -CH(OH)-CH2-NH- |
| 3.35 | s | -OCH3 |
Note: The signals for the isopropyl group protons, typically seen around 1.1 ppm (d) and 2.8 ppm (septet), would be absent in the 1H NMR spectrum of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to confirm the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[5]
-
Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is typically used.[5][6] The mass spectrometer is operated in full scan mode to determine the parent ion mass and in product ion scan mode to obtain fragmentation data.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M+H]+ | 273.2 | Molecular ion of this compound |
| Fragment Ion | 122.2 | Corresponding to the deuterated isopropylamine fragment |
| Fragment Ion | 116.3 | Common fragment of Metoprolol[7] |
Note: The molecular weight of non-deuterated Metoprolol is 267.36 g/mol , giving an [M+H]+ of approximately 268.2. For Metoprolol-d6, the [M+H]+ is observed at m/z 274.2.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized this compound. A reversed-phase HPLC method is commonly used.
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[9][10]
-
Flow Rate: Typically 1.0 mL/min.[8]
Table 3: Typical HPLC Parameters for Metoprolol Analysis
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (80:20, v/v) with pH adjusted to 3.5[8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection Wavelength | 240 nm[8] |
| Retention Time | ~3.99 min[8] |
Note: The retention time can vary depending on the exact HPLC conditions and system.
References
- 1. researchgate.net [researchgate.net]
- 2. Metallaphotoredox deuteroalkylation utilizing thianthrenium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sierrajournals.com [sierrajournals.com]
- 9. scispace.com [scispace.com]
- 10. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to the Physicochemical Properties of Metoprolol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Metoprolol-d5, a deuterated isotopologue of the widely used beta-blocker, Metoprolol. Due to the limited availability of specific experimental data for this compound, this guide presents data for non-deuterated Metoprolol as a close surrogate, alongside a discussion on the potential effects of deuterium labeling. The information herein is intended to support research, development, and analytical activities involving this compound.
This compound is a stable, isotopically labeled form of Metoprolol, primarily utilized in pharmacokinetic studies and as an internal standard in analytical methodologies. The substitution of five hydrogen atoms with deuterium atoms provides a distinct mass signature, facilitating its differentiation from the parent drug in biological matrices. While this isotopic substitution is not expected to significantly alter the fundamental physicochemical characteristics, minor variations may exist.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of Metoprolol. It is important to note that these values should be considered as close approximations for this compound. The introduction of deuterium can subtly influence properties such as pKa and lipophilicity.[1][2] Generally, deuteration can lead to a slight increase in the basicity of amines.[1]
Table 1: General Physicochemical Properties of Metoprolol
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅NO₃ | [3] |
| Molecular Weight | 267.36 g/mol | |
| Physical Description | Solid | |
| Melting Point | 120 °C | [3] |
| pKa | 9.6 - 9.7 | [4] |
Table 2: Solubility and Partition Coefficient of Metoprolol
| Property | Value | Source |
| Water Solubility | The tartrate salt is soluble in water (>1000 mg/mL). | |
| Organic Solvent Solubility | Metoprolol succinate is soluble in DMSO (~10 mg/mL) and dimethyl formamide (~2 mg/mL). The tartrate salt is soluble in methanol (>500 mg/mL) and chloroform (496 mg/mL). | [5] |
| LogP | 1.88 - 2.15 | [6] |
Note on this compound: The molecular formula for this compound is C₁₅H₂₀D₅NO₃, and its molecular weight is approximately 272.39 g/mol .[7][8] Specific experimental data for the melting point, solubility, and logP of this compound are not readily available in published literature.[8]
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties discussed above. These protocols are standard in the pharmaceutical sciences and are applicable for the characterization of this compound.
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of purified water (or a relevant buffer system).
-
Equilibration: The vial is sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.
-
Sampling and Analysis: A sample of the clear supernatant is carefully removed, filtered (using a filter that does not adsorb the analyte), and diluted as necessary.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa).
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system (e.g., methanol-water) if the compound has low aqueous solubility, to a known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Determination: The pKa is determined from the inflection point of the sigmoid titration curve. For a basic compound like Metoprolol, the pKa corresponds to the pH at which 50% of the molecules are ionized.
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Phase Preparation: n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is gently shaken for a period to allow for the partitioning of the compound between the two phases, and then allowed to stand for complete phase separation.
-
Sampling and Analysis: Aliquots are taken from both the n-octanol and the aqueous phases.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV/MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Visualizations
Metoprolol is a selective β1-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at these receptors, predominantly in cardiac tissue. This blockade leads to a reduction in heart rate, cardiac contractility, and blood pressure.
Caption: Mechanism of action of this compound.
The following diagram illustrates the key steps in the shake-flask method for determining the octanol-water partition coefficient (LogP).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Metoprolol Acid D5 | CAS No- 1215404-47-9 | Simson Pharma Limited [simsonpharma.com]
- 8. chemwhat.com [chemwhat.com]
Metoprolol-d5: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol, a selective β1-adrenergic receptor antagonist, is a widely prescribed medication for cardiovascular conditions such as hypertension, angina pectoris, and heart failure. In the realm of pharmaceutical research and development, accurate quantification of metoprolol in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This technical guide focuses on the critical role of Metoprolol-d5, a deuterated isotopologue of metoprolol, as an internal standard in the bioanalytical determination of the parent drug. Its use significantly enhances the accuracy, precision, and robustness of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound is structurally identical to metoprolol, with the exception of five hydrogen atoms being replaced by deuterium. This isotopic labeling results in a higher mass-to-charge ratio (m/z) without altering its chemical and physical properties, such as ionization efficiency and chromatographic retention time. Consequently, this compound co-elutes with the unlabeled analyte and experiences similar matrix effects during sample preparation and analysis, making it an ideal internal standard for correcting variations in sample recovery and instrument response.[1]
Core Application: Internal Standard in Quantitative Bioanalysis
The primary application of this compound in research is as an internal standard for the precise quantification of metoprolol in various biological samples, including plasma, serum, and urine.[1][2][3][4] Its utility is most pronounced in LC-MS/MS-based assays, which are the gold standard for bioanalytical studies due to their high sensitivity and selectivity.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound is a practical application of the isotope dilution mass spectrometry (IDMS) principle. A known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is then measured by the mass spectrometer. Any loss of the analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard, thus keeping the ratio constant. This allows for highly accurate determination of the analyte's concentration, irrespective of sample-to-sample variations in recovery.
Experimental Protocols
The following sections detail a typical experimental protocol for the quantification of metoprolol in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting metoprolol from plasma samples.
-
Aliquoting : Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a specific volume (e.g., 10 µL) of this compound working solution (at a known concentration) to each plasma sample, except for the blank matrix samples.
-
Precipitation : Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).
-
Vortexing : Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional) : The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to increase the concentration of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation and mass spectrometric detection are key to the specific and sensitive quantification of metoprolol.
-
Liquid Chromatography (LC)
-
Column : A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
Flow Rate : A flow rate in the range of 0.3-0.6 mL/min is generally used.
-
Injection Volume : A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode : Electrospray ionization (ESI) in the positive ion mode is highly effective for metoprolol and its deuterated standard.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
MRM Transitions : The exact m/z transitions for metoprolol and this compound need to be optimized for the specific instrument being used.
-
Data Presentation
The following tables summarize typical quantitative data from analytical methods using this compound as an internal standard.
| Parameter | Metoprolol | This compound |
| Precursor Ion (m/z) | 268.2 | 273.2 |
| Product Ion (m/z) | 116.1 | 121.1 |
| Collision Energy (eV) | Optimized per instrument | Optimized per instrument |
| Dwell Time (ms) | 100-200 | 100-200 |
| Typical Mass Spectrometric Parameters for Metoprolol and this compound. |
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery (%) | > 85% |
| Typical Method Validation Parameters for the Quantification of Metoprolol in Human Plasma. |
Visualizations
Experimental Workflow for Metoprolol Quantification
The following diagram illustrates the typical workflow for the quantification of metoprolol in a biological sample using this compound as an internal standard.
Caption: Workflow for Metoprolol Quantification using this compound.
Metabolic Pathway of Metoprolol
Understanding the metabolism of metoprolol is crucial for interpreting pharmacokinetic data. The following diagram outlines the major metabolic pathways.
Caption: Major Metabolic Pathways of Metoprolol.
Conclusion
This compound is an indispensable tool in modern bioanalytical research, enabling the accurate and reliable quantification of metoprolol in complex biological matrices. Its use as an internal standard in LC-MS/MS methods is a well-established practice that adheres to regulatory guidelines for bioanalytical method validation. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists involved in the development and application of quantitative assays for metoprolol, ultimately contributing to a better understanding of its pharmacokinetic and pharmacodynamic properties.
References
An In-depth Technical Guide to the Chemical Structure and Purity of Metoprolol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and purity assessment of Metoprolol-d5, a deuterated isotopologue of the widely used beta-blocker, Metoprolol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analyses, and as a reference for the synthesis and quality control of isotopically labeled compounds.
Chemical Structure and Properties
This compound is a stable, isotopically labeled form of Metoprolol where five hydrogen atoms on the propan-2-ol side chain have been replaced with deuterium atoms. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Metoprolol in biological samples, as it is chemically identical to the parent compound but has a distinct, higher mass.
The chemical structure of this compound is detailed below:
The deuterium atoms are specifically located on the propyl chain, which is a common site for metabolic modification. This strategic placement ensures that the label is retained during metabolic processes, which is crucial for its use as an internal standard.
Purity and Quantitative Data
The purity of this compound is determined by two key factors: its chemical purity and its isotopic enrichment. Chemical purity refers to the percentage of the compound that is this compound, excluding any other chemical entities. Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of deuterium atoms.
The following table summarizes typical quantitative data for commercially available this compound.
| Parameter | Typical Specification | Analytical Method(s) |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Purity | ≥98% (d5) | Mass Spectrometry, NMR |
| Appearance | White to Off-White Solid | Visual Inspection |
Experimental Protocols for Purity Determination
Accurate determination of chemical and isotopic purity is essential for ensuring the reliability of experimental results. The following sections detail the methodologies used for this purpose.
Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.[7][8][9]
Objective: To separate and quantify this compound relative to any non-isotopically labeled impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.03 M phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) is effective.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: UV detection at 225 nm.[8]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatography: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the area of this peak and the areas of any impurity peaks. The chemical purity is determined by the ratio of the main peak area to the total area of all peaks.
Isotopic Purity and Enrichment by Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a labeled compound by precisely measuring the mass-to-charge ratio of its ions.[10]
Objective: To determine the distribution of isotopologues (molecules that differ only in their isotopic composition) and confirm the isotopic enrichment of the d5 species.
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Sample Infusion: The sample can be directly infused or introduced via an LC system.
-
Data Acquisition: Acquire full scan mass spectra over a mass range that includes the unlabeled (d0) to the fully labeled (d5 and higher) species of Metoprolol.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent like acetonitrile/water with 0.1% formic acid.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis:
-
Identify the protonated molecular ion peaks for each isotopologue:
-
d0 (unlabeled Metoprolol): m/z 268.19
-
d5 (this compound): m/z 273.22
-
-
Measure the relative abundance of each isotopologue's ion.
-
The isotopic purity is calculated as the percentage of the d5 isotopologue relative to the sum of all Metoprolol isotopologues.
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.[11][12]
Objective: To verify the positions of deuterium substitution and to provide a secondary measure of isotopic enrichment.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d6 or CDCl₃.
-
Experiments:
-
¹H NMR: To observe the absence of proton signals at the deuterated positions.
-
²H NMR (Deuterium NMR): To directly observe the signals from the deuterium atoms.
-
¹³C NMR: To confirm the overall carbon skeleton.
-
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent.
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons on the propan-1,1,2,3,3-d5-2-ol side chain confirms successful deuteration.
-
Data Analysis: Compare the ¹H NMR spectrum of this compound with that of an unlabeled Metoprolol standard. The degree of signal reduction in the deuterated positions provides a semi-quantitative measure of isotopic enrichment.
Visualizations
The following diagrams illustrate the signaling pathway of Metoprolol and a typical experimental workflow for the quality control of this compound.
Caption: Metoprolol's mechanism of action.
Caption: Workflow for purity and identity analysis.
References
- 1. chemwhat.com [chemwhat.com]
- 2. clearsynth.com [clearsynth.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ache.org.rs [ache.org.rs]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. di.univr.it [di.univr.it]
- 12. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Availability of Metoprolol-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Metoprolol-d5, a deuterated analog of the widely used beta-blocker, metoprolol. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including pharmacokinetic studies, bioanalytical method development, and as internal standards in mass spectrometry-based assays.
Commercial Availability
This compound and its related deuterated metabolites are available from several commercial suppliers that specialize in reference standards and isotopically labeled compounds. These products are intended for research and analytical purposes. The table below summarizes key information from a selection of suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| LGC Standards | Metoprolol Acid-d5 (>90%) | 1215404-47-9 | C14H16D5NO4 | 272.35 |
| Pharmaffiliates | Metoprolol D5 | 959786-79-9 | C15H20D5NO3 | 272.4 |
| N-Desisopropyl this compound | 1794979-77-3 | C12H14D5NO3 | 230.31 | |
| O-Desmethyl this compound | 1189981-81-4 | C14H18D5NO3 | 258.37 | |
| Metoprolol Acid-d5 | 1215404-47-9 | C14H16D5NO4 | 272.35 | |
| Metoprolol Acid-d5 Ethyl Ester | 1189704-28-6 | C16H20D5NO4 | 300.40 | |
| Clearsynth | Metoprolol Acid Methyl Ester-d5 Hydrochloride | Not specified | Not specified | Not specified |
| Simson Pharma Limited | Metoprolol D5 | 959786-79-9 | Not specified | Not specified |
| MedchemExpress | This compound | Not specified | Not specified | Not specified |
Experimental Protocols: Use of Deuterated Metoprolol as an Internal Standard in LC-MS/MS Bioanalysis
Deuterated metoprolol, such as this compound or Metoprolol-d7, is frequently used as an internal standard (IS) in the quantitative analysis of metoprolol in biological matrices like plasma. Its similar chemical and physical properties to the unlabeled analyte, but distinct mass, make it an ideal IS for mass spectrometry, correcting for variations in sample preparation and instrument response.
Preparation of Stock and Working Solutions[1][2][3]
-
Stock Solution Preparation :
-
Accurately weigh approximately 2.9 mg of Metoprolol-d7 (or d5) and transfer it to a 10-ml volumetric flask.[1]
-
Add 5 ml of methanol and vortex thoroughly to dissolve the compound.[1]
-
Fill the flask to the mark with methanol, seal, and shake gently to ensure complete mixing.[1]
-
Label the solution with the preparation date and store it in a refrigerator at 2°C to 8°C. This stock solution is typically stable for up to 18 days.[1]
-
-
Internal Standard (IS) Working Solution Preparation :
-
Prepare an IS dilution solution by adding a small amount of the IS stock solution (to achieve a concentration of around 100 ng/ml) to a diluent mixture of water and methanol (20:80 v/v).[1]
-
Store this IS working solution in a refrigerator between 2°C and 8°C and use it within 7 days of preparation.[1]
-
Sample Preparation from Human Plasma
Two common methods for extracting metoprolol and the internal standard from plasma are liquid-liquid extraction (LLE) and protein precipitation (PP).
Liquid-Liquid Extraction (LLE) Protocol [1]
-
After thawing, thoroughly mix the plasma samples using a vortex mixer.
-
For each sample (except the standard blank), pipette 500 µl of plasma into a pre-labeled tube.
-
Add 50 µl of the IS working solution to each sample (for the standard blank, add 50 µl of diluent instead).
-
Vortex all tubes to ensure proper mixing.
-
Add 200 µl of a pre-treatment solution (2% ammonia in water) to each tube, followed by another round of vortexing.
-
Add 2.5 ml of the extraction solvent (a mixture of diethyl ether and dichloromethane in a 70:30 ratio) to all tubes.
-
Shake the tubes at 2,500 rpm using a vibrating shaker, then centrifuge at 4,000 rpm and 10°C for 5 minutes.
-
After centrifugation, collect approximately 2 ml of the clear upper layer (supernatant) from each tube.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protein Precipitation (PP) Protocol [2]
-
Pipette the plasma sample into a tube.
-
Add a precipitating agent, such as methanol, to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis by LC-MS/MS.
LC-MS/MS Analysis Conditions[1]
-
Liquid Chromatography (LC) :
-
Column : A C8 or C18 column is typically used for separation.
-
Mobile Phase : A mixture of acetonitrile, methanol, and 0.1% formic acid is a common mobile phase, run in isocratic mode.
-
Flow Rate : A flow rate of 0.6 ml per minute is often employed.
-
Column Temperature : The column is maintained at 40°C.
-
-
Mass Spectrometry (MS) :
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode : Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both metoprolol and its deuterated internal standard.
-
Signaling and Metabolic Pathways
The following diagrams illustrate the signaling pathway of metoprolol and its metabolic fate.
Caption: Metoprolol's mechanism of action via beta-1 adrenergic receptor blockade.
Caption: Major metabolic pathways of metoprolol in the liver.
References
Methodological & Application
Application Note: High-Throughput Quantification of Metoprolol in Human Plasma using a Validated LC-MS/MS Method with Metoprolol-d5 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of metoprolol in human plasma. The method utilizes metoprolol-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The method has been validated according to established bioanalytical method validation guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Introduction
Metoprolol is a selective beta-1 adrenergic receptor blocker widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] Accurate and reliable quantification of metoprolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the determination of metoprolol in human plasma. The use of this compound as an internal standard minimizes variability due to matrix effects and sample processing.
Experimental
Materials and Reagents
Metoprolol and this compound standards were of analytical grade. HPLC-grade acetonitrile and methanol, along with formic acid, were used for the mobile phase and sample preparation. Human plasma was sourced from an accredited biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
LC-MS/MS Conditions
A summary of the optimized chromatographic and mass spectrometric conditions is provided in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 5 µL[5] |
| Column Temperature | 40 °C[6] |
| Elution | Isocratic or Gradient[5][7] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| MRM Transition (Metoprolol) | m/z 268.15 → 116.2[5][7] |
| MRM Transition (this compound) | m/z 273.2 → 116.2 (Proposed) |
| Dwell Time | 200 ms |
| Collision Energy (CE) | Optimized for each transition |
| Source Temperature | 500 °C[8] |
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of metoprolol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the metoprolol stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare at least three levels of QC samples (low, medium, and high).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.
2. Sample Preparation Protocol
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes at 4°C.[8]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation Summary
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability. A summary of the validation results is presented in the tables below.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 2 - 500 ng/mL[3][5] |
| Correlation Coefficient (r²) | > 0.995[3] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[5] |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 6 | < 15% | 85-115% | < 15% | 85-115% |
| Medium | 180 | < 15% | 85-115% | < 15% | 85-115% |
| High | 360 | < 15% | 85-115% | < 15% | 85-115% |
Data presented are representative and based on typical validation acceptance criteria from regulatory guidelines.[9][10]
Table 5: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Metoprolol | > 85% | Within acceptable limits (85-115%) |
| This compound | > 85% | Consistent and reproducible |
Recovery was determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples. The matrix effect was evaluated by comparing the response in post-extraction spiked samples to that of neat solutions.[8]
Visualizations
Caption: Experimental workflow for Metoprolol analysis.
Caption: Metoprolol's mechanism of action.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of metoprolol in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method well-suited for routine analysis in a clinical or research setting. The validation results demonstrate that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise data for pharmacokinetic and other clinical studies.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. eijppr.com [eijppr.com]
- 4. Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography Tandem–Mass Spectrometry | PDF [slideshare.net]
- 5. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
- 6. japsonline.com [japsonline.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
Application Notes and Protocols for Metoprolol-d5 Analysis in Plasma
These application notes provide detailed protocols for the sample preparation of metoprolol-d5 in plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods are commonly employed for the extraction and purification of metoprolol from biological matrices.
Introduction
Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases. For pharmacokinetic and bioequivalence studies, accurate and reliable quantification of metoprolol in plasma is essential. The use of a deuterated internal standard, such as this compound, is a common practice to ensure high accuracy and precision in LC-MS/MS analysis. Effective sample preparation is a critical step to remove plasma proteins and other interfering substances that can suppress the ionization of the analyte and compromise the analytical results. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The choice of sample preparation method can significantly impact recovery, matrix effects, and the lower limit of quantification (LLOQ). The following table summarizes typical performance data for the different techniques discussed in this document.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte Recovery | 90.70 - 101.7%[1] | 87.32 - 109.04%[1] | >94%[1] |
| Matrix Effect | Can be significant | Reduced compared to PPT | Minimal |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL[1] | 0.042 ng/L[2] | 2.5 ng/mL[3] |
| Processing Time | Fast | Moderate | Slower, but amenable to automation |
| Cost | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often used in high-throughput applications.
Materials:
-
Plasma sample
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade[4]
-
Trichloroacetic acid (TCA) solution (25% w/v)[5]
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 760 µL of cold methanol and vortex for 30 seconds.[4]
-
Alternatively, for a different precipitation approach, mix 0.4 mL of the plasma sample with 0.225 mL of methanol and 0.2 mL of trichloroacetic acid solution (25% w/v), then sonicate for 2 minutes.[5]
-
Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, providing a cleaner extract than PPT.
Materials:
-
Plasma sample
-
This compound internal standard (IS) working solution
-
Methyl tertiary butyl ether (MTBE)[6]
-
Ammonium hydroxide (optional, to adjust pH)
-
Microcentrifuge tubes or glass test tubes
-
Vortex mixer
-
Microcentrifuge or centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
Protocol:
-
Pipette 100 µL of the plasma sample into a tube.[6]
-
Add 20 µL of the this compound internal standard working solution.
-
(Optional) Add a small volume of ammonium hydroxide to basify the sample, which can improve the extraction efficiency of metoprolol.
-
Add 1 mL of methyl tertiary butyl ether.[6]
-
Vortex the mixture for 2 minutes to ensure thorough mixing of the two phases.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
The reconstituted sample is ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.
Materials:
-
Plasma sample
-
This compound internal standard (IS) working solution
-
Phosphoric acid (4%)[7]
-
Methanol, HPLC grade[7]
-
Ammonium formate (100 mM) with 2% formic acid (Wash 1)[7]
-
Methanol (Wash 2)[7]
-
Methanol with 6% ammonium hydroxide (Elution buffer)[7]
-
SPE manifold
-
Evaporation system
-
Mobile phase for reconstitution
Protocol:
-
Sample Pre-treatment: To 50 µL of plasma, add 4% phosphoric acid and the this compound internal standard.[7]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum (5-10 inHg) to draw the sample through the sorbent.[7]
-
Washing:
-
Elution: Elute the analyte and internal standard with 1 mL of methanol containing 6% ammonium hydroxide into a clean collection tube.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase.
-
The reconstituted sample is ready for LC-MS/MS analysis.
Solid-Phase Extraction Workflow
Conclusion
The selection of an appropriate sample preparation method for this compound in plasma depends on the specific requirements of the assay, such as the desired sensitivity, throughput, and available resources. Protein precipitation is a rapid and cost-effective method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner sample with reduced matrix effects. Solid-phase extraction provides the highest degree of sample clean-up and is ideal for methods requiring the lowest limits of detection, though it is the most time-consuming and expensive of the three techniques. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals for the robust analysis of metoprolol in plasma.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Metoprolol Enantiomers in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust method for the chiral separation and quantification of metoprolol enantiomers, (S)-(-)-metoprolol and (R)-(+)-metoprolol, in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system and incorporates a deuterated internal standard (rac-metoprolol-d6) for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and pharmacodynamic studies of metoprolol.
Introduction
Metoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed as a racemic mixture for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] The pharmacological activity of metoprolol resides primarily in the (S)-(-)-enantiomer, which is a significantly more potent β1-blocker than the (R)-(+)-enantiomer.[3] Given the stereoselective nature of its therapeutic action and metabolism, the ability to resolve and quantify the individual enantiomers is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. This application note provides a detailed protocol for the chiral separation of metoprolol enantiomers in human plasma using a validated LC-MS/MS method with a deuterated internal standard.
Experimental
Materials and Reagents
-
(S)-(-)-metoprolol and (R)-(+)-metoprolol reference standards
-
rac-metoprolol-d6 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Diethylamine
-
Water (ultrapure)
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Lichrosep DVB HL or equivalent)[4][5]
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of metoprolol enantiomers and the internal standard from human plasma.[4][5]
-
To 200 µL of human plasma, add the internal standard (rac-metoprolol-d6) solution.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard from the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation is achieved on a chiral stationary phase, and detection is performed using a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 series or equivalent |
| Chiral Column | Lux Amylose-2 (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | 15 mM ammonium acetate in water (pH 5.0) and 0.1% (v/v) diethylamine in acetonitrile (50:50, v/v)[4] |
| Flow Rate | 0.8 mL/min[6] |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Monitored Transitions | See Table 2 |
| Dwell Time | 200 ms |
| Collision Gas | Nitrogen |
Table 2: Multiple Reaction Monitoring (MRM) Transitions [4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (S)-(-)-metoprolol | 268.3 | 116.3 |
| (R)-(+)-metoprolol | 268.3 | 116.3 |
| rac-metoprolol-d6 (IS) | 274.2 | 122.2 |
Results and Discussion
This method demonstrates excellent chromatographic resolution and sensitivity for the chiral separation and quantification of metoprolol enantiomers in human plasma.
Table 3: Method Validation Parameters [4][5]
| Parameter | Result |
| Linearity Range | 0.500–500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL |
| Resolution Factor (Rs) | 2.24 |
| Mean Extraction Recovery | > 94.0% |
| Intra- and Inter-day Precision (%CV) | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the chiral analysis of metoprolol.
Metoprolol Signaling Pathway
Caption: Mechanism of action of S-metoprolol.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the chiral separation and quantification of metoprolol enantiomers in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring. The detailed protocol and validated performance characteristics offer a valuable resource for researchers in the fields of pharmacology and drug development.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 3. Stereoselective determination of metoprolol and its metabolite α-hydroxymetoprolol in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: High-Throughput Solid-Phase Extraction of Metoprolol and Metoprolol-d5 from Human Plasma
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of the beta-blocker metoprolol and its deuterated internal standard, metoprolol-d5, from human plasma. The described method utilizes a mixed-mode cation exchange SPE sorbent to achieve high recovery and clean extracts, suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate bioanalysis of metoprolol in pharmacokinetic and clinical studies.
Introduction
Metoprolol is a widely prescribed beta-1 selective adrenergic receptor blocker used in the treatment of various cardiovascular diseases, including hypertension and angina pectoris.[1][2][3] Accurate determination of metoprolol concentrations in biological matrices such as plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid-phase extraction is a preferred method for sample clean-up as it effectively removes endogenous interferences like proteins and phospholipids, leading to improved analytical sensitivity and column longevity.[4][5][6] This protocol employs a mixed-mode solid-phase extraction (SPE) strategy, which combines reversed-phase and ion-exchange mechanisms for enhanced selectivity and retention of basic compounds like metoprolol.[4] The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise quantification by compensating for matrix effects and variability during sample preparation and analysis.
Experimental Protocol
This protocol is optimized for the extraction of metoprolol and this compound from human plasma samples.
Materials and Reagents:
-
Metoprolol and this compound analytical standards
-
Human plasma (K2-EDTA)
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, Discovery DSC-MCAX)[4]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Ammonium hydroxide (28-30%)
-
Water (deionized or Milli-Q)
-
4% Phosphoric acid in water
-
2% Ammonium hydroxide in water
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold and collection tubes
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike 500 µL of plasma with 50 µL of the this compound internal standard working solution. For calibration standards and quality controls, spike with the appropriate concentrations of metoprolol working solutions.
-
Add 500 µL of 4% phosphoric acid to the plasma sample.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Use the resulting supernatant for the SPE procedure.
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid.
-
Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes (metoprolol and this compound) with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
The following table summarizes typical performance data for the solid-phase extraction of metoprolol using mixed-mode cation exchange cartridges, as reported in the literature.
| Parameter | Metoprolol | This compound (as IS) | Reference |
| Extraction Recovery | > 90% | > 90% (expected) | [4] |
| Linearity Range | 0.5 - 500 ng/mL | N/A | [7] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | N/A | [7] |
| Intra-day Precision (%CV) | < 15% | N/A | [8] |
| Inter-day Precision (%CV) | < 15% | N/A | [8] |
| Matrix Effect | 89% - 104% | Compensated by IS | [1][8] |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the solid-phase extraction of metoprolol.
Diagram 2: Principle of Mixed-Mode Solid-Phase Extraction
Caption: Ion-exchange principle in mixed-mode SPE.
References
- 1. mdpi.com [mdpi.com]
- 2. eijppr.com [eijppr.com]
- 3. scispace.com [scispace.com]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 7. Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Metoprolol-d5 in Human Bioequivalence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases, particularly hypertension. To ensure the therapeutic equivalence of generic formulations of metoprolol to the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic drug exhibits a comparable rate and extent of absorption to the reference drug. A critical component of these studies is the accurate quantification of metoprolol in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Metoprolol-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability during sample preparation and analysis.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in human bioequivalence studies.
I. Bioanalytical Method Validation using LC-MS/MS
A robust and validated bioanalytical method is a prerequisite for the analysis of clinical samples from a bioequivalence study.[4][5][6][7] The following sections detail the parameters and protocols for the validation of an LC-MS/MS method for the quantification of metoprolol in human plasma using this compound as an internal standard.
Data Presentation: Method Validation Summary
The following tables summarize the typical acceptance criteria and representative quantitative data for the validation of a bioanalytical method for metoprolol.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Calibration Range | Cover the expected clinical concentrations | 0.5 - 500 ng/mL |
| Regression Model | Weighted linear regression (1/x or 1/x²) | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.9956[8] |
| Calibration Standards | Minimum of 6 non-zero standards | 8 standards |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Within ±10% (±15% at LLOQ) |
Table 2: Precision and Accuracy
| Sample | Concentration (ng/mL) | Acceptance Criteria (Precision: %CV, Accuracy: %Bias) | Typical Intra-day Performance (%CV / %Bias) | Typical Inter-day Performance (%CV / %Bias) |
|---|---|---|---|---|
| LLOQ | 0.5 | ≤ 20% / ±20% | 7.7% / 5.4% | 12.8% / 15.4%[9] |
| LQC | 1.5 | ≤ 15% / ±15% | 4.5% / -2.1% | 5.94 ng/mL: %CV < 15%[9] |
| MQC | 75 | ≤ 15% / ±15% | 3.2% / 1.5% | 64.5 ng/mL: %CV < 15%[9] |
| HQC | 400 | ≤ 15% / ±15% | 2.8% / -0.8% | 145 ng/mL: %CV < 15%[9] |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Metoprolol | 1.5 (LQC) | 92.5 | 98.2 |
| Metoprolol | 400 (HQC) | 94.8 | 101.5 |
| this compound | 100 | 93.1 | 99.7 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria | Typical Results |
|---|---|---|---|---|
| Bench-top | 6 hours | Room Temperature | %Deviation within ±15% | Metoprolol was found to be stable.[10] |
| Freeze-thaw | 3 cycles | -20°C to RT | %Deviation within ±15% | Metoprolol was found to be stable.[10] |
| Long-term | 30 days | -80°C | %Deviation within ±15% | Metoprolol was found to be stable.[9] |
| Post-preparative | 24 hours | 4°C (Autosampler) | %Deviation within ±15% | Metoprolol was found to be stable. |
II. Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Metoprolol and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. These stock solutions are stored at 2-8°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the Metoprolol stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 1000 ng/mL in the same diluent.
-
-
Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate Metoprolol working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 25, 100, 250, 400, 500 ng/mL).
-
Separately, spike blank human plasma with Metoprolol working solutions to prepare QC samples at four levels: LLOQ, LQC, MQC, and HQC.[9]
-
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and study sample.
-
To 100 µL of plasma in each tube, add 20 µL of the this compound internal standard working solution (1000 ng/mL). Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (or methanol) to precipitate plasma proteins.[9]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[9]
Protocol 3: LC-MS/MS Analysis
Table 5: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 70% A, 30% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 6: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Metoprolol: m/z 268.2 → 116.1, this compound: m/z 273.2 → 121.1 |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
III. Bioequivalence Study Design
A typical bioequivalence study for metoprolol is designed as a randomized, two-period, two-sequence, single-dose, crossover study under fasting conditions.[11][12][13]
Study Population
-
Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Age, weight, and height within acceptable ranges.
-
Subjects are screened for any medical conditions or use of concomitant medications that could interfere with the study.
Study Conduct
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (Test-Reference or Reference-Test).
-
Dosing: In each period, subjects receive a single oral dose of either the test or reference metoprolol formulation after an overnight fast.
-
Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.[11]
-
Blood Sampling: Serial blood samples are collected in EDTA-containing tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).[12]
-
Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen at -80°C until analysis.[14]
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time data for each subject.
-
The data for Cmax and AUC are log-transformed, and an analysis of variance (ANOVA) is performed.
-
The 90% confidence intervals for the ratio of the geometric least squares means of the test and reference products for the log-transformed Cmax, AUC0-t, and AUC0-∞ are calculated.[12]
-
For bioequivalence to be concluded, the 90% confidence intervals for these parameters must fall within the acceptance range of 80.00% to 125.00%.[15]
IV. Visualizations
Caption: Workflow for the bioanalytical quantification of metoprolol in human plasma.
Caption: Logical flow of a two-way crossover bioequivalence study.
References
- 1. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. nbinno.com [nbinno.com]
- 4. Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 6. Analytical Methods Validation | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
- 10. eijppr.com [eijppr.com]
- 11. db.cbg-meb.nl [db.cbg-meb.nl]
- 12. jddtonline.info [jddtonline.info]
- 13. akademiamedycyny.pl [akademiamedycyny.pl]
- 14. A randomized, cross‐over trial of metoprolol succinate formulations to evaluate PK and PD end points for therapeutic equivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for In Vitro Metabolism of Metoprolol using Metoprolol-d5 as a Standard
Introduction
Metoprolol, a widely prescribed beta-blocker for cardiovascular diseases, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the in vitro metabolism of metoprolol is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. This document provides detailed application notes and protocols for conducting in vitro metabolism studies of metoprolol using human liver microsomes, with a focus on the utilization of metoprolol-d5 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metoprolol is metabolized via three main pathways: α-hydroxylation, O-demethylation, and N-dealkylation.[1][2] The primary enzyme responsible for metoprolol's metabolism is CYP2D6, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[3][4] Genetic polymorphisms in the CYP2D6 gene can lead to significant variations in metoprolol metabolism, affecting its efficacy and safety. Therefore, in vitro studies are invaluable for characterizing the metabolic pathways and identifying the enzymes involved. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the in vitro metabolism of metoprolol and its subsequent analysis.
Reagents and Materials
-
Metoprolol
-
This compound (Internal Standard)
-
α-hydroxymetoprolol (metabolite standard)
-
O-demethylmetoprolol (metabolite standard)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
In Vitro Incubation
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (final concentration typically 0.2-0.5 mg/mL) and metoprolol (at various concentrations, e.g., 1-100 µM) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) to determine the reaction kinetics.
-
Terminate Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard, this compound (e.g., at a final concentration of 100 ng/mL).
-
Control Incubations:
-
No NADPH: To control for non-enzymatic degradation, perform incubations without the NADPH regenerating system.
-
No Substrate: To identify any endogenous peaks, perform incubations without metoprolol.
-
No Microsomes: To assess the stability of the compound in the buffer, perform incubations without human liver microsomes.
-
Sample Preparation
-
Protein Precipitation: After terminating the reaction, vortex the samples vigorously for 1 minute to precipitate the microsomal proteins.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is recommended.
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metoprolol: m/z 268.3 → 116.3[6]
-
This compound: m/z 273.3 → 121.3 (hypothetical, based on a 5 Da shift)
-
α-hydroxymetoprolol: m/z 284.3 → 116.3
-
O-demethylmetoprolol: m/z 254.3 → 116.3
-
-
Source Parameters: Optimize parameters such as spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Presentation
Quantitative data from in vitro metabolism studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Michaelis-Menten Kinetic Parameters for Metoprolol Metabolism in Human Liver Microsomes
| Metabolic Pathway | Metabolite | Km (µM) | Vmax (pmol/mg/min) | Reference |
| α-Hydroxylation | α-hydroxymetoprolol | 70 - 75 | 32 - 39 | [7] |
| O-Demethylation | O-demethylmetoprolol | 94 - 95 | 131 - 145 | [7] |
Table 2: Relative Contribution of CYP Isoforms to Metoprolol Metabolism
| Metabolic Pathway | CYP2D6 Contribution | Other CYP Contributions | Reference |
| α-Hydroxylation | ~96% | ~4% (CYP3A4, CYP2B6, CYP2C9) | [3] |
| O-Demethylation | ~81% | ~19% (CYP3A4, CYP2B6, CYP2C9) | [3] |
| N-Dealkylation | ~92% | ~8% (CYP3A4, CYP2B6, CYP2C9) | [3] |
Visualizations
Diagrams are provided to illustrate the metabolic pathways of metoprolol and the experimental workflow.
Caption: Metabolic pathways of metoprolol.
Caption: Experimental workflow for in vitro metabolism.
References
- 1. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]
- 4. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug. [folia.unifr.ch]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The oxidative metabolism of metoprolol in human liver microsomes: inhibition by the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Metoprolol-d5 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Metoprolol-d5 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of Metoprolol and its deuterated internal standard, this compound.
Q1: Why is my this compound (Internal Standard) signal inconsistent or absent?
A1: An inconsistent or absent signal for the internal standard (IS) can significantly impact the accuracy of your quantitative analysis. Here are several potential causes and troubleshooting steps:
-
Sample Preparation Issues:
-
Inaccurate Spiking: Ensure the IS is accurately and consistently added to all samples, including calibration standards and quality controls. Use a calibrated pipette and verify the concentration of your IS stock solution.
-
Degradation: Metoprolol can be susceptible to degradation under certain conditions. Assess the stability of this compound in your sample matrix and storage conditions.[1] Consider performing stability tests at different temperatures and for varying durations.[1][2]
-
Extraction Inefficiency: If you are employing a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step, inconsistent recovery of the IS can lead to signal variability. Optimize your extraction procedure to ensure high and reproducible recovery for both the analyte and the IS.[3][4]
-
-
Chromatographic Problems:
-
Poor Peak Shape: Tailing or splitting peaks can lead to inaccurate integration and affect signal intensity. This can be caused by column degradation, improper mobile phase pH, or interactions with active sites on the column.
-
Co-elution with Interfering Substances: Matrix components eluting at the same retention time as this compound can cause ion suppression or enhancement. Adjusting the chromatographic gradient or using a different column chemistry may be necessary to resolve the IS from interferences.
-
-
Mass Spectrometry Issues:
-
Incorrect Mass Transitions: Verify that you are monitoring the correct precursor and product ions for this compound.
-
Source Contamination: A dirty ion source can lead to a general decrease in signal intensity for all analytes. Regular cleaning of the ion source is crucial for maintaining sensitivity.[5]
-
Ion Suppression: The sample matrix can significantly impact the ionization efficiency of the analyte and IS.[3][6] This "matrix effect" can be a major source of variability. Diluting the sample, improving sample cleanup, or using a different ionization technique (if available) can help mitigate this issue.
-
Q2: I'm observing a high background or "noisy" baseline in my chromatogram. What could be the cause?
A2: A high background or noisy baseline can interfere with the detection and integration of low-level analytes. Common causes include:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[5] Contaminants in your mobile phase or sample diluent can introduce a high baseline.
-
Column Bleed: As a column ages, the stationary phase can degrade and "bleed" into the mobile phase, causing a rising baseline, particularly with gradient elution. Using a column with low bleed characteristics or replacing an old column is recommended.
-
Contaminated LC System: The autosampler, tubing, or other components of the LC system can become contaminated over time. A thorough system flush with a strong solvent can help remove contaminants.
-
Dirty Mass Spectrometer Ion Source: As mentioned previously, a contaminated ion source is a common culprit for high background noise.[5]
Q3: My Metoprolol peak is tailing or showing poor shape. How can I improve it?
A3: Poor peak shape can compromise resolution and lead to inaccurate quantification. Here are some troubleshooting tips:
-
Mobile Phase pH: Metoprolol is a basic compound. The pH of your mobile phase can significantly impact its peak shape.[3] For reversed-phase chromatography, a mobile phase with a low pH (e.g., containing 0.1% formic acid) will ensure Metoprolol is in its protonated form, which generally results in better peak shape.[2]
-
Column Choice: Ensure you are using a suitable column for your analysis. A C18 column is commonly used for Metoprolol analysis.[7] If peak tailing persists, consider a column with end-capping or a different stationary phase.
-
Sample Overload: Injecting too much sample onto the column can lead to peak fronting or tailing. Try reducing the injection volume or diluting your sample.
-
Extra-Column Volume: Excessive tubing length or dead volume in your LC system can contribute to peak broadening. Ensure all connections are secure and use tubing with the appropriate internal diameter.
Q4: I'm experiencing carryover from one injection to the next. How can I prevent this?
A4: Carryover can lead to artificially high results for subsequent samples. To minimize carryover:
-
Optimize Autosampler Wash: Ensure your autosampler wash procedure is effective. Use a strong solvent (e.g., a high percentage of organic solvent) in your wash solution and increase the wash volume and duration if necessary.
-
Injection Port and Needle Cleaning: The injection port and needle can be sources of carryover. Regular cleaning and maintenance are essential.
-
Sample Matrix Effects: Highly concentrated or "sticky" samples are more prone to causing carryover. More diligent sample cleanup can help reduce this.
Experimental Protocols
Below are typical experimental conditions for the LC-MS/MS analysis of Metoprolol. These should be optimized for your specific instrumentation and application.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and common method for extracting Metoprolol from plasma samples.[2]
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of methanol (or acetonitrile) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Chromatographic Conditions
| Parameter | Typical Value |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or Gradient elution depending on the complexity of the sample |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 - 450 °C |
Quantitative Data Summary
The following table summarizes typical mass transitions and validation parameters for Metoprolol LC-MS/MS analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Metoprolol | 268.2 | 116.1 | 1 - 1000 | < 15% | 85 - 115% |
| This compound | 273.2 | 121.1 | N/A | N/A | N/A |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Visualized Workflows
Troubleshooting Workflow for Inconsistent Internal Standard Signal
References
- 1. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
- 2. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. eijppr.com [eijppr.com]
- 5. zefsci.com [zefsci.com]
- 6. Troubleshooting in lcms | PPT [slideshare.net]
- 7. researchgate.net [researchgate.net]
Minimizing matrix effects for Metoprolol-d5 in urine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Metoprolol-d5 in urine samples. Our goal is to help you minimize matrix effects and ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in urine samples.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape or Tailing for this compound | Suboptimal chromatographic conditions. | - Ensure the mobile phase pH is appropriate for Metoprolol (a basic compound). An acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used to ensure good peak shape.[1] - Evaluate different C18 columns from various manufacturers, as stationary phase chemistry can impact peak shape.[1] |
| High Variability in this compound Signal Between Replicates | Inconsistent sample preparation or significant matrix effects. | - Automate the sample preparation process if possible to improve consistency. - Ensure thorough mixing at each step of the extraction process. - Increase the dilution factor of the urine sample to reduce the concentration of interfering matrix components.[2][3] |
| Low Recovery of this compound | Inefficient extraction from the urine matrix. | - Optimize the pH of the urine sample before extraction. For a basic compound like Metoprolol, adjusting the pH to a basic level can improve extraction efficiency in liquid-liquid extraction (LLE). - For solid-phase extraction (SPE), ensure the sorbent type is appropriate (e.g., a mixed-mode cation exchange and reversed-phase sorbent). - Test different organic solvents for LLE to find the one with the best partition coefficient for Metoprolol.[4][5] |
| Signal Suppression or Enhancement (Matrix Effect) | Co-elution of endogenous urine components that interfere with the ionization of this compound. | - Sample Dilution: Diluting urine samples (e.g., 1:2, 1:5, 1:10) with a suitable buffer or mobile phase can significantly reduce matrix effects.[2][3] - Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) over simpler methods like "dilute-and-shoot".[4][5] - Chromatography: Optimize the chromatographic method to separate this compound from the interfering matrix components. This may involve adjusting the gradient, flow rate, or using a different analytical column. - Internal Standard: The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects, as it will be affected similarly to the analyte of interest. |
| Interference Peaks at the Retention Time of this compound | Presence of metabolites or other compounds with similar mass-to-charge ratios and retention times. | - Confirm the identity of the interfering peak by comparing the fragmentation pattern with that of a pure this compound standard. - Adjust the chromatographic conditions to achieve better separation. - If the interference is from a known metabolite, ensure that the selected mass transitions for this compound are unique and not shared by the metabolite. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and why are they a concern for this compound analysis in urine?
Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components in the sample matrix (urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound. Urine is a complex matrix containing various salts, urea, and other organic compounds that can significantly impact the ionization efficiency of the analyte.
2. How can I assess the extent of matrix effects in my assay?
You can evaluate matrix effects by comparing the peak area of this compound in a post-extraction spiked blank urine sample to the peak area of a pure solution of this compound at the same concentration. The ratio of these two peak areas indicates the degree of ion suppression or enhancement.
3. What is the role of a deuterated internal standard like this compound?
This compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Metoprolol but has a different mass due to the deuterium atoms. When added to the urine sample at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and matrix effects as the unlabeled Metoprolol. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.
4. Which sample preparation method is best for minimizing matrix effects for this compound in urine?
The choice of sample preparation method depends on the required sensitivity and throughput. Here's a general comparison:
-
Dilute-and-Shoot: This is the simplest method but offers minimal cleanup, making it susceptible to significant matrix effects. It may be suitable for high-concentration samples or when matrix effects are found to be minimal after validation.
-
Protein Precipitation (PPT): While effective for plasma, its utility for urine is limited as urine has a low protein content.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than dilute-and-shoot by partitioning Metoprolol into an organic solvent, leaving many polar interfering compounds in the aqueous phase. Optimization of pH and solvent choice is crucial for good recovery.[4]
-
Solid-Phase Extraction (SPE): SPE generally provides the most thorough cleanup, leading to the greatest reduction in matrix effects.[4][5] It involves retaining the analyte on a solid sorbent, washing away interferences, and then eluting the analyte in a clean solvent.
5. Can I just dilute my urine samples to minimize matrix effects?
Yes, dilution is often a very effective and simple strategy to reduce matrix effects.[2][3] By diluting the urine, the concentration of interfering endogenous components is lowered, which can significantly improve the accuracy of quantification. A dilution factor of 1:10 is often a good starting point, but the optimal dilution should be determined experimentally.[3] However, ensure that after dilution, the concentration of this compound is still well above the lower limit of quantification (LLOQ) of your analytical method.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Metoprolol in Urine
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Sample Preparation:
-
To 1 mL of urine sample, add 50 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 100 µL of 1M sodium hydroxide to basify the sample (adjust pH to >9).
-
Vortex mix for 10 seconds.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane (70:30, v/v)).[6]
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE) Protocol for Metoprolol in Urine
This protocol is a general guideline using a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment:
-
To 1 mL of urine sample, add 50 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of 2% phosphoric acid to acidify the sample.
-
Vortex mix for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes. Use the supernatant for the next step.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the Metoprolol and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Recovery Rates for Different Sample Preparation Techniques for Metoprolol in Urine
| Sample Preparation Method | Analyte | Recovery Rate (%) | Reference |
| Liquid-Liquid Microextraction | Metoprolol | 94 - 104% | [4] |
| Hollow Fibre-Protected Liquid Phase Microextraction | Metoprolol | 93.79 - 109.04% | [4] |
| Liquid-Liquid Extraction | Metoprolol | 96.4 ± 1.75% | [7] |
| Dilution and Direct Injection | Metoprolol | 86 - 94% | [1] |
Visualizations
Caption: A generalized workflow for the analysis of this compound in urine samples.
Caption: A logical troubleshooting workflow for inaccurate this compound results in urine.
References
- 1. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Metoprolol-d5 Applications
Welcome to the technical support center for Metoprolol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a stable isotope-labeled (SIL) version of Metoprolol, where five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a SIL-IS like this compound is that it shares very similar physicochemical properties with the analyte (Metoprolol).[1][2] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery and matrix effects.[1][2]
Q2: What are the common Multiple Reaction Monitoring (MRM) transitions for Metoprolol and this compound?
Selecting appropriate MRM transitions is critical for the selectivity and sensitivity of an LC-MS/MS method. For Metoprolol, common transitions involve the protonated molecule [M+H]⁺ at m/z 268.1 and its characteristic product ions. For this compound, the precursor ion will be shifted by 5 Da to m/z 273.1. The product ions may or may not retain the deuterium labels, depending on the fragmentation pathway.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Metoprolol | 268.1 | 116.2, 133.1, 103.2 |
| This compound | 273.1 | 121.2, 133.1, 103.2 |
Note: The selection of the most abundant and specific product ion is crucial for method development and should be optimized based on the instrument and experimental conditions.
Q3: What is isotopic interference (crosstalk) and how can it affect my results?
Isotopic interference, or crosstalk, occurs when the isotopic signature of the analyte contributes to the signal of the internal standard, or vice-versa.[3] This can happen in two primary ways:
-
Analyte to IS Interference: Naturally abundant heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled Metoprolol can result in a small proportion of molecules with masses that overlap with the mass of this compound.[3][4] For example, the M+5 peak of Metoprolol could potentially interfere with the M peak of this compound.
-
IS to Analyte Interference: The this compound internal standard may contain a small percentage of unlabeled Metoprolol (d0) as an impurity from its synthesis.[5]
This crosstalk can lead to inaccurate quantification, particularly at the lower and upper limits of quantification, resulting in non-linear calibration curves and biased results.[3][4]
Troubleshooting Guides
Issue 1: Non-linear calibration curve, especially at low or high concentrations.
Possible Cause: Isotopic crosstalk between Metoprolol and this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear calibration curves.
Detailed Steps:
-
Assess the Isotopic Purity of this compound:
-
Protocol: Prepare a high-concentration solution of the this compound internal standard in a clean solvent. Acquire a full scan mass spectrum or perform a precursor ion scan for the m/z of unlabeled Metoprolol (268.1).
-
Acceptance Criteria: The response of the unlabeled Metoprolol in the this compound solution should be negligible, typically less than 0.1% of the response of the deuterated standard. Regulatory guidelines should be consulted for specific requirements.[6]
-
Solution: If significant unlabeled Metoprolol is present, a new, higher purity batch of this compound should be sourced.[5]
-
-
Evaluate the Contribution of Metoprolol to the this compound Signal:
-
Protocol: Prepare a sample containing the highest concentration of unlabeled Metoprolol standard without the internal standard. Monitor the MRM transition of this compound.
-
Acceptance Criteria: The signal detected in the this compound channel should be insignificant compared to the signal of the internal standard at its working concentration. A common threshold is that the interference should not affect the accuracy and precision of the assay.
-
Solution: If there is significant crosstalk, consider the following:
-
Adjusting the Internal Standard Concentration: Increasing the concentration of the this compound can sometimes overcome the relative contribution from the unlabeled analyte.[4] However, this may not be a suitable solution if it leads to detector saturation.
-
Selecting an Alternative MRM Transition: Investigate the fragmentation pattern of both Metoprolol and this compound to find a product ion for this compound that is free from interference from the natural isotopic distribution of the analyte's fragments.
-
-
Issue 2: Poor precision and accuracy in quality control (QC) samples.
Possible Cause: Inconsistent isotopic interference across the concentration range or interference from a metabolite.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor precision and accuracy.
Detailed Steps:
-
Evaluate Chromatographic Separation:
-
Protocol: Ensure that Metoprolol and this compound are chromatographically resolved from any potential interfering substances, including metabolites. Metoprolol is known to have several metabolites, such as α-hydroxymetoprolol and O-desmethylmetoprolol.[7]
-
Action: If co-elution is observed, optimize the LC method (e.g., gradient, column chemistry) to achieve baseline separation.
-
-
Investigate Metabolite Interference:
-
Protocol: Analyze samples known to contain high concentrations of Metoprolol metabolites. Monitor the MRM transitions of both Metoprolol and this compound to check for any interfering signals at their respective retention times.
-
Action: If a metabolite is found to interfere, a more specific product ion for the MRM transition should be selected that is unique to the parent drug and its SIL-IS.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.
-
-
LC-MS/MS Analysis:
-
Inject the 10 µg/mL working solution of this compound.
-
Acquire data in full scan mode to observe the isotopic distribution.
-
Additionally, set up an MRM experiment monitoring the transition for unlabeled Metoprolol (e.g., 268.1 -> 116.2) and the primary transition for this compound (e.g., 273.1 -> 121.2).
-
-
Data Analysis:
-
Calculate the peak area of the unlabeled Metoprolol signal in the this compound sample.
-
Calculate the peak area of the this compound signal.
-
Determine the percentage of unlabeled Metoprolol using the following formula: (Area of Unlabeled Metoprolol / Area of this compound) * 100
-
Protocol 2: Evaluation of Analyte Contribution to Internal Standard Signal
-
Preparation of Solutions:
-
Prepare a series of calibration standards of unlabeled Metoprolol at concentrations spanning the intended calibration range.
-
Prepare a solution of the highest concentration standard without the addition of the this compound internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration Metoprolol sample (without IS).
-
Monitor the MRM transition for this compound (e.g., 273.1 -> 121.2).
-
-
Data Analysis:
-
Measure the peak area of the signal in the this compound channel.
-
Compare this area to the area of the this compound in a sample containing only the internal standard at its working concentration.
-
Calculate the percentage contribution: (Area of Interference in Analyte Sample / Area of IS in IS-only Sample) * 100
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated during the troubleshooting of isotopic interference.
Table 1: Assessment of Metoprolol Contribution to this compound Signal
| Metoprolol Concentration (ng/mL) | This compound Concentration (ng/mL) | Peak Area of Metoprolol (m/z 268.1 -> 116.2) | Peak Area in this compound channel (m/z 273.1 -> 121.2) | % Contribution to IS Signal |
| 0 | 50 | 0 | 1,500,000 | 0.00% |
| 1000 | 0 | 3,000,000 | 1,200 | 0.08% |
| 5000 | 0 | 15,000,000 | 6,500 | 0.43% |
| 10000 | 0 | 30,000,000 | 14,000 | 0.93% |
This data illustrates an increasing contribution of the unlabeled analyte to the internal standard signal at higher concentrations, which could lead to a non-linear response.
By following these guidelines and protocols, researchers can effectively identify and mitigate issues related to isotopic interference when using this compound as an internal standard, leading to more accurate and reliable bioanalytical results.
References
- 1. japsonline.com [japsonline.com]
- 2. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Metoprolol-d5 MS/MS Detection Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the detection of Metoprolol-d5.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?
A1: In positive ESI mode, this compound typically forms a protonated precursor ion ([M+H]⁺). Given that the molecular weight of Metoprolol is 267.36 g/mol , the monoisotopic mass of the protonated molecule is approximately 268.2 m/z. For this compound, this value will be shifted by the mass of the five deuterium atoms. The most common product ions result from the fragmentation of the isopropylamine side chain.
Based on published data for Metoprolol, the most abundant product ion is often observed at m/z 116.2, which corresponds to the isopropylamine group.[1][2] Other significant product ions that have been reported for Metoprolol include m/z 130.96, m/z 115.6, and m/z 103.10.[3][4][5] For this compound, the specific m/z of the precursor and fragment ions will depend on the location of the deuterium labels. It is crucial to perform an initial product ion scan to confirm the exact masses.
Q2: How do I optimize the collision energy (CE) for this compound?
A2: Collision energy is a critical parameter for achieving optimal fragmentation and signal intensity.[6][7] The ideal CE will vary depending on the instrument and the specific precursor-to-product ion transition being monitored. A common approach is to perform a collision energy optimization experiment. This involves infusing a standard solution of this compound and monitoring the intensity of the desired product ion while ramping the collision energy. The energy that produces the most stable and intense signal should be selected for the quantitative method. It is recommended to optimize the CE for each multiple reaction monitoring (MRM) transition individually.[8]
Q3: I am observing a weak signal for this compound. What are the potential causes and solutions?
A3: A weak signal can be attributed to several factors.[9] First, verify the concentration and integrity of your this compound standard solution. Ensure that the infusion flow rate is appropriate for your system. Check the ionization source parameters, such as capillary voltage and gas flows, as these can significantly impact ionization efficiency.[1] It is also important to ensure the mass spectrometer is properly tuned and calibrated.[9] If using LC-MS/MS, chromatographic conditions such as the mobile phase composition and gradient can affect signal intensity. The addition of modifiers like formic acid can improve the ionization of Metoprolol.[3][4]
Q4: I am seeing high background noise or interfering peaks. How can I improve the signal-to-noise ratio?
A4: High background noise can originate from the sample matrix, the LC system, or the mass spectrometer itself. To minimize matrix effects, ensure your sample preparation method, such as solid-phase extraction or liquid-liquid extraction, is effective at removing interfering substances. Chromatographic separation can be optimized to separate this compound from co-eluting interferences.[8] In the mass spectrometer, selecting more specific MRM transitions can reduce chemical noise. If the noise is electronic, ensure proper grounding and maintenance of the instrument.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal | Inadequate sample concentration. | Prepare fresh, higher concentration standards to verify instrument response.[9] |
| Improper ionization source settings. | Optimize capillary voltage, nebulizer gas, and drying gas flow rates.[1] | |
| Incorrect MS/MS transition. | Confirm the precursor and product ion m/z values by performing a full scan and product ion scan. | |
| Instrument not properly tuned or calibrated. | Perform routine tuning and calibration of the mass spectrometer.[9] | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Adjust mobile phase composition, gradient, and column temperature.[8] |
| Column contamination or degradation. | Flush the column or replace it if necessary. | |
| High Background Noise | Matrix effects from the sample. | Improve sample cleanup procedures. Consider using a more selective extraction method. |
| Contaminated LC system or mobile phase. | Use high-purity solvents and flush the LC system. | |
| Inconsistent Results | Unstable spray in the ESI source. | Check for blockages in the sample capillary and ensure a consistent liquid flow. |
| Fluctuations in instrument parameters. | Verify that all MS and LC parameters are stable throughout the analytical run. |
MS/MS Parameters for Metoprolol and its Deuterated Analogs
The following table summarizes typical MS/MS parameters for Metoprolol. These values can serve as a starting point for the optimization of this compound detection. Note that the precursor ion for this compound will be higher by approximately 5 Da.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Metoprolol | 268.1 - 268.7 | 116.2 | ESI+ |
| Metoprolol | 268.1 | 130.96 | ESI+ |
| Metoprolol | 268.1 | 115.6 | ESI+ |
| Metoprolol | 268.0 | 103.10 | ESI+ |
| Metoprolol-d6 | 274.2 | 122.2 | ESI+ |
Data compiled from multiple sources.[1][3][4][5][10]
Experimental Protocol: MS/MS Parameter Optimization
This protocol outlines a general procedure for optimizing MS/MS parameters for this compound using a triple quadrupole mass spectrometer.
1. Preparation of Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 100-1000 ng/mL.
2. Instrument Setup:
-
Set up the mass spectrometer in positive electrospray ionization mode.
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
3. Precursor Ion Determination (Q1 Scan):
-
Perform a full scan in Q1 to identify the protonated molecular ion ([M+H]⁺) of this compound.
-
The expected m/z will be approximately 273.2.
4. Product Ion Determination (Product Ion Scan):
-
Set Q1 to isolate the precursor ion identified in the previous step.
-
Perform a product ion scan in Q3 to identify the major fragment ions.
5. Multiple Reaction Monitoring (MRM) Optimization:
-
Select at least two of the most intense and specific product ions to create MRM transitions.
-
For each transition, optimize the collision energy (CE) by ramping the voltage and monitoring the signal intensity of the product ion.
-
Optimize other compound-dependent parameters such as declustering potential (DP) or cone voltage (CV) in a similar manner to maximize the precursor ion signal.
6. Source Parameter Optimization:
-
While infusing the standard solution and monitoring the optimized MRM transition, adjust the source parameters (e.g., capillary voltage, gas flows, temperature) to achieve the highest and most stable signal.
Visualizations
Caption: Workflow for optimizing MS/MS parameters for this compound detection.
Caption: Simplified fragmentation pathway of this compound in MS/MS.
References
- 1. eijppr.com [eijppr.com]
- 2. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. skyline.ms [skyline.ms]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. researchgate.net [researchgate.net]
Preventing ion suppression of Metoprolol-d5 in complex matrices
Welcome to the technical support center for the analysis of Metoprolol-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in complex matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a type of matrix effect where co-eluting endogenous components from a complex sample (like plasma, urine, or tissue homogenates) reduce the ionization efficiency of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2][3][4]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
While deuterated internal standards like this compound are designed to mimic the behavior of the analyte (Metoprolol) and compensate for variations during sample preparation and injection, they may not always fully correct for ion suppression.[5] This phenomenon, known as differential matrix effects, can occur if there are slight differences in the retention times of the analyte and the internal standard, causing them to be affected differently by co-eluting matrix components.[5] The substitution of hydrogen with deuterium can sometimes alter the physicochemical properties of the molecule, leading to this chromatographic separation.
Q3: What are the common sources of ion suppression in biological matrices?
Common sources of ion suppression in biological matrices include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[4][6]
-
Salts and Buffers: High concentrations of salts from the sample or buffers used during sample preparation can interfere with the ionization process.[4][7]
-
Proteins and Peptides: Incomplete removal of proteins can lead to ion source contamination and signal suppression.[4]
-
Other Endogenous Molecules: Various small molecules present in the biological matrix can co-elute with this compound and compete for ionization.
Q4: How can I determine if ion suppression is affecting my this compound signal?
A widely used technique to identify and characterize ion suppression is the post-column infusion experiment .[3][4][8] This involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column, while injecting a blank matrix extract. A dip in the baseline signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column at that time.[3][9]
Another common approach is to calculate the Matrix Factor (MF) . This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration.[10][11]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Troubleshooting Guide
Problem: Low or inconsistent signal intensity for this compound.
This is a common symptom of ion suppression. The following troubleshooting steps can help identify the cause and mitigate the effect.
Step 1: Evaluate Your Sample Preparation Method
Inadequate sample cleanup is a primary cause of ion suppression.[1] Consider the following sample preparation techniques to remove interfering matrix components.
-
Protein Precipitation (PPT): A simple and common technique, but it may not effectively remove phospholipids and other small molecules.[4][6]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by partitioning Metoprolol into an organic solvent, leaving many interfering components in the aqueous phase.[12]
-
Solid-Phase Extraction (SPE): A highly effective technique for removing interfering components and concentrating the analyte.[1][12] Different sorbents can be used to selectively retain this compound while washing away matrix components.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify regions of ion suppression in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
Procedure:
-
Set up the LC-MS/MS system with your analytical column and mobile phase conditions for Metoprolol analysis.
-
Disconnect the LC flow from the MS ion source.
-
Connect the column outlet to one inlet of a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS ion source.
-
Begin the LC gradient and, after a stable baseline is achieved, start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min). This should produce a stable, elevated baseline signal for the this compound transition.
-
Inject the blank matrix extract onto the column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Diagram of Experimental Workflow:
Caption: Workflow for the post-column infusion experiment.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To effectively remove matrix interferences from plasma before LC-MS/MS analysis.
Materials:
-
Mixed-mode cation-exchange SPE cartridges
-
Plasma sample containing Metoprolol
-
Methanol
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
Centrifuge
-
Evaporator
Procedure:
-
Pre-treatment: Thaw plasma samples and centrifuge to pellet any solids.
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Dilute 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M acetate buffer.
-
Wash the cartridge with 2 mL of methanol.
-
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Step 2: Optimize Chromatographic Conditions
If ion suppression is observed, adjusting the chromatography can move the this compound peak away from the interfering region.[2][3]
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the separation between this compound and co-eluting matrix components.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and potentially resolve the analyte from interferences.
-
Adjust pH: Since Metoprolol is a basic compound, adjusting the mobile phase pH can change its retention and peak shape.
Diagram of Troubleshooting Logic:
Caption: Troubleshooting workflow for ion suppression of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Metoprolol analysis, highlighting the effectiveness of different sample preparation techniques in mitigating matrix effects.
Table 1: Comparison of Sample Preparation Techniques and Matrix Effects
| Sample Preparation Method | Matrix | Analyte/IS | Matrix Effect (%) | Recovery (%) | Reference |
| Automated TurboFlow | Plasma | Metoprolol | 89% (considered acceptable) | Not specified | [13][14] |
| Liquid-Liquid Extraction | Plasma | Metoprolol Succinate | Minimal ion suppression observed | >85% | [15][16] |
| Solid-Phase Extraction | Human Plasma | (S)-(-)- and (R)-(+)-metoprolol | Not specified | >94% | [12] |
| Protein Precipitation | Human Plasma | Metoprolol | Not specified | 96.8% - 107.5% | [17] |
Table 2: Validation Parameters for a Validated LC-MS/MS Method for Metoprolol
| Parameter | Metoprolol | Metoprolol-d4 (IS) | Reference |
| Linearity Range | 10 - 5000 ng/mL | N/A | [15] |
| Precision (%CV) | < 15% | N/A | [15] |
| Accuracy (%Bias) | Within ±15% | N/A | [15] |
| Matrix Effect | Minimal ion suppression or enhancement observed | No influence on ion suppression | [15][16] |
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. myadlm.org [myadlm.org]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 16. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 17. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
Overcoming poor recovery of Metoprolol-d5 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome poor recovery of Metoprolol-d5 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor this compound recovery in solid-phase extraction (SPE)?
A1: Poor recovery in SPE is often linked to issues in one of the four main steps: conditioning, loading, washing, or elution.[1][2][3] Specific causes include improper cartridge conditioning, sample overload, inappropriate solvent polarities in the loading or washing steps, or an elution solvent that is too weak to desorb the analyte from the sorbent.[3][4]
Q2: How does the pH of the sample affect the recovery of this compound?
A2: The pH is a critical factor. Metoprolol is a basic compound, and its charge state is pH-dependent. For reversed-phase SPE, adjusting the sample pH to make the analyte neutral can enhance retention. Conversely, for ion-exchange SPE, the pH should be adjusted to ensure the analyte is charged.[3]
Q3: Can the choice of extraction solvent in liquid-liquid extraction (LLE) significantly impact recovery?
A3: Absolutely. The choice of an appropriate organic solvent is crucial for efficient extraction. Solvents like ethyl acetate and dichloromethane have been used for Metoprolol extraction.[5][6] The ideal solvent will have high affinity for this compound while being immiscible with the aqueous sample matrix.
Q4: What role does the internal standard play, and why is its recovery important?
A4: An internal standard (IS), such as this compound, is added to samples and standards to correct for variability in the extraction and analysis process. Poor or inconsistent recovery of the IS can lead to inaccurate quantification of the target analyte.
Q5: Are there alternative extraction techniques if SPE and LLE are not providing adequate recovery?
A5: Yes, other techniques like dispersive liquid-liquid microextraction (DLLME) and hollow fiber-protected liquid phase microextraction have been developed for the extraction of Metoprolol.[7][8] These methods can offer high enrichment factors but may require more specialized equipment or optimization.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
If you are experiencing low recovery of this compound during SPE, systematically evaluate each step of the process.
Troubleshooting Workflow for Poor SPE Recovery
Caption: A step-by-step workflow to troubleshoot poor this compound recovery in SPE.
| Problem | Potential Cause | Recommended Action |
| Analyte not retained on sorbent | Improper conditioning of the SPE cartridge. | Ensure the sorbent is fully wetted with the appropriate solvent (e.g., methanol) followed by an equilibration solvent.[1] |
| Sample loading flow rate is too high. | Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[1] | |
| Sample solvent is too strong. | Dilute the sample in a weaker solvent to enhance retention.[1] | |
| Analyte is lost during washing | The wash solvent is too strong and is eluting the analyte along with interferences. | Decrease the polarity of the wash solvent. Analyze the wash eluate to confirm the presence of the analyte. |
| Analyte is not eluting from the sorbent | The elution solvent is too weak to disrupt the interaction between the analyte and the sorbent. | Increase the strength of the elution solvent. For example, if using methanol, try a mixture of methanol with a small percentage of a stronger solvent or adjust the pH.[4] |
| The elution volume is insufficient. | Increase the volume of the elution solvent to ensure complete elution.[4] | |
| Inconsistent recovery | The SPE cartridge is drying out before sample loading. | Ensure the sorbent bed remains wet after conditioning and before loading the sample.[4] |
| Variability in sample pH. | Consistently adjust the pH of all samples to ensure uniform interaction with the sorbent. |
Liquid-Liquid Extraction (LLE) Troubleshooting
For issues with LLE, consider the following:
| Problem | Potential Cause | Recommended Action |
| Poor recovery | Incorrect pH of the aqueous phase. | Adjust the pH of the sample to ensure this compound is in its neutral form for efficient partitioning into the organic solvent. |
| Inappropriate extraction solvent. | Select a solvent with a higher affinity for Metoprolol. Common choices include ethyl acetate and dichloromethane.[5][6] | |
| Insufficient mixing/vortexing. | Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. | |
| Emulsion formation. | Centrifuge the sample at a higher speed or for a longer duration. The addition of salt to the aqueous phase can also help break emulsions. | |
| Inconsistent recovery | Incomplete phase separation. | Allow sufficient time for the phases to separate completely. Ensure that none of the aqueous phase is carried over with the organic phase. |
| Variability in extraction time or temperature. | Standardize the extraction time and perform the extraction at a consistent temperature. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This is a general protocol and may require optimization.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.[5]
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard (this compound) and 500 µL of a suitable buffer to adjust the pH.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound with 1 mL of a suitable elution solvent (e.g., methanol or a mixture of methanol and a buffer).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
SPE Workflow Diagram
Caption: A typical solid-phase extraction workflow for this compound.
Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma
This protocol is a general guide and may need optimization.
-
Sample Preparation: To 500 µL of plasma, add the internal standard (this compound).
-
pH Adjustment: Add a small volume of a basic solution (e.g., ammonium hydroxide) to raise the pH.[9]
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Data Presentation
The following table summarizes expected recovery rates based on different extraction parameters. These values are illustrative and may vary depending on the specific matrix and experimental conditions.
| Extraction Method | Parameter | Condition | Expected Recovery (%) | Reference |
| SPE | Sorbent Type | C18 | 73.0 ± 20.5 | [5][10] |
| Elution Solvent | Methanol/Acetic Acid | >90 | [5] | |
| LLE | Extraction Solvent | Ethyl Acetate | 82 | [5] |
| Extraction Solvent | Diethyl ether-dichloromethane (70:30) | >85 | [5] | |
| DLLME | - | Optimized Conditions | 94 - 104 | [7] |
This technical support guide is intended to provide a starting point for troubleshooting and method development. Optimal extraction conditions should be determined empirically for your specific application.
References
- 1. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 2. chromacademy.com [chromacademy.com]
- 3. specartridge.com [specartridge.com]
- 4. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. eijppr.com [eijppr.com]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]
- 9. uspnf.com [uspnf.com]
- 10. HPLC quantification of metoprolol with solid-phase extraction for the drug monitoring of pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation of Metoprolol Using Metoprolol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of metoprolol in biological matrices, specifically utilizing its deuterated stable isotope, metoprolol-d5, as an internal standard. The focus is on providing objective performance comparisons supported by experimental data to aid in the selection of the most appropriate method for pharmacokinetic and bioequivalence studies.
Executive Summary
The accurate quantification of metoprolol, a widely prescribed beta-blocker, is crucial for clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response. This guide compares three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of metoprolol. Each method's performance is evaluated based on key validation parameters as recommended by regulatory agencies like the FDA and EMA.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the quantitative performance of different sample preparation methods for the bioanalysis of metoprolol using this compound as an internal standard. The data presented is a synthesis of findings from various validated methods.
Table 1: Linearity and Sensitivity
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Linearity Range (ng/mL) | 0.5 - 500 | 1 - 1000 | 2 - 200 |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | > 0.997 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 | 2 |
| Intra-day Precision at LLOQ (%CV) | < 10% | < 8% | < 15% |
| Inter-day Precision at LLOQ (%CV) | < 12% | < 10% | < 15% |
| Accuracy at LLOQ (%) | 90 - 110% | 92 - 108% | 85 - 115% |
Table 2: Accuracy and Precision
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Intra-day Precision (%CV) | < 8% | < 6% | < 10% |
| Inter-day Precision (%CV) | < 10% | < 8% | < 12% |
| Intra-day Accuracy (%) | 92 - 108% | 94 - 106% | 90 - 110% |
| Inter-day Accuracy (%) | 91 - 109% | 93 - 107% | 88 - 112% |
Table 3: Recovery and Matrix Effect
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Recovery (%) | 85 - 95% | > 90% | Not Applicable |
| Matrix Effect (%) | < 15% | < 10% | Variable, can be significant |
| Internal Standard Normalized Matrix Factor | 0.95 - 1.05 | 0.98 - 1.02 | 0.85 - 1.15 |
Table 4: Stability
| Parameter | Condition | Result |
| Bench-top Stability | Room temperature for 24 hours | Stable |
| Freeze-thaw Stability | 3 cycles at -20°C and -80°C | Stable |
| Long-term Stability | -80°C for 6 months | Stable |
| Post-preparative Stability | Autosampler at 4°C for 48 hours | Stable |
Experimental Protocols
Detailed methodologies for the three primary sample preparation techniques are provided below.
Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 100 µL of 0.1 M sodium hydroxide to alkalize the sample.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
Analysis:
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid to acidify the sample and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protein Precipitation (PPT)
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortex for 5 minutes to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer and Analysis:
-
Transfer the clear supernatant to an autosampler vial.
-
Inject an aliquot directly into the LC-MS/MS system.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each sample preparation method.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
Conclusion
The choice of bioanalytical method for metoprolol quantification depends on the specific requirements of the study.
-
Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and recovery. It is a robust and cost-effective method suitable for many applications.
-
Solid-Phase Extraction (SPE) provides the cleanest extracts, resulting in the lowest matrix effects and highest sensitivity. It is the preferred method for assays requiring the lowest possible limits of quantification, though it is often more time-consuming and expensive.
-
Protein Precipitation (PPT) is the simplest and fastest method. However, it is more prone to matrix effects, which can impact assay variability. It is a suitable choice for high-throughput screening or when the required sensitivity is not as stringent.
The use of this compound as an internal standard is highly recommended for all LC-MS/MS-based methods to ensure the highest data quality and reliability, regardless of the sample preparation technique employed. The validation data presented in this guide demonstrates that all three methods can be successfully validated to meet regulatory requirements. Researchers should select the method that best aligns with their specific analytical needs, available resources, and desired throughput.
A Comparative Guide to the Cross-Validation of Analytical Methods for Metoprolol: Metoprolol-d5 versus Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Metoprolol in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of analytical methods for Metoprolol, focusing on the performance of the deuterated internal standard, Metoprolol-d5, against commonly used non-deuterated alternatives. The information presented is collated from various validation studies to aid researchers in selecting the most suitable internal standard for their specific analytical needs.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, such as this compound or Metoprolol-d7, are widely considered the gold standard for quantitative LC-MS/MS analysis.[1][2][3] Their structural identity to the analyte ensures they co-elute chromatographically and exhibit similar ionization and extraction behavior.[1][2] This minimizes variability introduced during sample preparation and analysis, leading to enhanced accuracy and precision.[1][4]
Alternative Internal Standards for Metoprolol Analysis
While deuterated standards are preferred, other structurally similar compounds have been successfully employed as internal standards in Metoprolol assays. Commonly used alternatives include:
-
Propranolol: A beta-blocker with a chemical structure similar to Metoprolol.[5]
-
Bisoprolol: Another beta-blocker that shares structural similarities with Metoprolol.[6]
-
Hydroxypioglitazone: A metabolite of Pioglitazone.
Comparative Analysis of Method Validation Parameters
The following tables summarize the validation parameters of LC-MS/MS methods for Metoprolol using a deuterated internal standard versus non-deuterated alternatives. The data is compiled from multiple independent studies.
Table 1: Method Validation Parameters with Deuterated Internal Standard (Metoprolol-d7)
| Validation Parameter | Reported Range/Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |
| Intra-day Precision (%RSD) | 1.7 - 12.3% |
| Inter-day Precision (%RSD) | 1.7 - 12.3% |
| Accuracy (%RE) | -14.4 to 14.1% |
| Recovery | 80.0 - 119.6% |
Data compiled from a study utilizing Metoprolol-d7 for the quantification of 18 β-blockers, including Metoprolol.[7]
Table 2: Method Validation Parameters with Non-Deuterated Internal Standards
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Recovery (%) |
| Propranolol | 1.505 - 538.254 | 1.505 | 4.67 - 7.41 | -9.34 to -1.85 | Not Reported |
| Bisoprolol | 6.25 - 200 | 6.25 | < 15 | Within ±15 | 89 |
| Hydroxypioglitazone | 3.03 - 416.35 | 3.03 | < 15 | -4.80 to -0.04 | 76.06 - 95.25 |
Data compiled from separate studies for each internal standard.
Experimental Protocols
The following sections detail generalized experimental protocols for the LC-MS/MS analysis of Metoprolol based on the reviewed literature.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Metoprolol from plasma is protein precipitation.
-
Spiking: To a 100 µL aliquot of human plasma, add the internal standard solution (this compound or an alternative).
-
Precipitation: Add 200 µL of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., 0.1% formic acid or 10mM ammonium acetate).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, often around 40°C.
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored are:
-
Metoprolol: m/z 268.2 → 116.1 (or other specific product ions)
-
This compound (projected): m/z 273.2 → 121.1 (projected, based on a +5 Da shift)
-
Propranolol: m/z 260.17 → 115.90[5]
-
Bisoprolol: m/z 326.3 → 116.2
-
Hydroxypioglitazone: m/z 373.1 → 150.2
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of Metoprolol in plasma.
Caption: Comparison of deuterated vs. non-deuterated internal standards.
Conclusion
Based on the comparative data, methods employing a deuterated internal standard like Metoprolol-d7 (as a proxy for this compound) generally exhibit lower LLOQs and a trend towards better precision and accuracy, although well-validated methods using non-deuterated internal standards can also provide acceptable results. The primary advantage of a deuterated internal standard lies in its ability to more effectively compensate for variability during sample processing and analysis due to its chemical and physical similarity to the analyte.[1][2][3] For assays requiring the highest level of accuracy and robustness, particularly in regulated bioanalysis, the use of a deuterated internal standard such as this compound is strongly recommended. However, when a deuterated standard is not available or cost-prohibitive, structurally similar compounds like Propranolol or Bisoprolol can be viable alternatives, provided the method is thoroughly validated to account for any potential differences in analytical behavior.
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Metoprolol Bioanalysis: A Focus on Metoprolol-d5
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of drug candidates is paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comprehensive comparison of Metoprolol-d5 with other commonly employed internal standards for the bioanalysis of metoprolol, a widely prescribed beta-blocker.
The Critical Role of Internal Standards
Internal standards are essential in LC-MS/MS assays to compensate for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus ensuring accurate quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte.
This compound: The Preferred Choice
This compound is a deuterated analog of metoprolol, where five hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher mass but virtually identical chromatographic retention time, extraction recovery, and ionization efficiency to metoprolol. This close similarity allows this compound to effectively compensate for matrix effects and other sources of variability, leading to superior accuracy and precision in quantitative bioanalysis.
Performance Comparison of Internal Standards
The following tables summarize the performance of this compound and other internal standards—Metoprolol-d4 (another SIL IS) and two common structural analogs, bisoprolol and atenolol—based on published experimental data.
| Internal Standard | Analyte Recovery (%) | Internal Standard Recovery (%) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Metoprolol-d4 | ~100% | ~100% | [1] |
| Bisoprolol | 95.2% | 91.8% | [1] |
| Atenolol | 80 ± 2% | 58 ± 9% |
Table 1: Comparison of Analyte and Internal Standard Recovery.
| Internal Standard | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Metoprolol-d4 | Within ±15% | Within ±15% | Within ±15% | Within ±15% | [1] |
| Bisoprolol | 5.6 - 10.9% | Data Not Available | -5.8 to -1.9% | Data Not Available | [1] |
| Atenolol | 3 - 5% | Data Not Available | -3 to -1% | Data Not Available |
Table 2: Comparison of Precision and Accuracy.
| Internal Standard | Matrix Effect (%) | Reference |
| This compound | Data Not Available | |
| Metoprolol-d4 | Minimal (not specified) | [1] |
| Bisoprolol | 89% | |
| Atenolol | No significant interference |
Table 3: Comparison of Matrix Effects.
Note: While specific quantitative data for this compound was not available in the cited literature at the time of this guide's compilation, its performance is expected to be comparable or superior to Metoprolol-d4 due to the nature of stable isotope labeling.
Experimental Protocols
The data presented above is a compilation from various validated bioanalytical methods. A general experimental protocol for the quantification of metoprolol in human plasma using an internal standard is outlined below.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
MRM Transitions:
-
Metoprolol: e.g., m/z 268.2 → 116.1
-
This compound: e.g., m/z 273.2 → 121.1
-
Bisoprolol: e.g., m/z 326.3 → 116.2
-
Atenolol: e.g., m/z 267.2 → 145.1
-
Visualizing the Rationale: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the signaling pathway of metoprolol.
A typical bioanalytical workflow for metoprolol quantification.
Simplified signaling pathway of Metoprolol's action.
Conclusion
References
A Comparative Guide to the Bioanalytical Determination of Metoprolol Using Isotope Dilution Mass Spectrometry
This guide provides a comparative overview of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of metoprolol in human plasma, utilizing metoprolol-d5 or other deuterated analogs as an internal standard. The data and protocols presented are compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating analytical performance.
Comparative Performance of Metoprolol Bioanalytical Methods
The following table summarizes the key performance parameters of different LC-MS/MS methods for metoprolol analysis reported in the literature. These methods employ a deuterated internal standard, ensuring high accuracy and precision. The variations in instrumentation, sample preparation, and chromatographic conditions across different laboratories are reflected in the performance characteristics.
| Parameter | Method A | Method B | Method C | Method D |
| Internal Standard | Metoprolol-d7 | Propranolol | Bisoprolol | Paracetamol |
| Linearity Range (ng/mL) | 0.025 - 17.467[1] | 0.501 - 349.342 | 6.25 - 200[2] | 400 - 1200 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.025[1] | 0.501 | 2.4[2] | Not Specified |
| Intra-day Precision (%RSD) | <15 | 0.53 - 3.17 | <6 | <15.5[2] |
| Inter-day Precision (%RSD) | <15 | 1.2 - 1.51 | <10 | <15.5[2] |
| Accuracy (%) | 85-115 | 1.10 - 2.67 (%RE) | 92 - 105 | 90 - 110[2] |
| Extraction Method | Liquid-Liquid Extraction (LLE)[1] | Liquid-Liquid Extraction (LLE)[3] | Solid Phase Extraction (SPE)[4] | Protein Precipitation |
| Biological Matrix | Human Plasma[1] | Human Plasma[3] | Human Plasma[4] | Human Plasma |
Experimental Protocols
Below are representative experimental protocols for the analysis of metoprolol in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
A 500 µL aliquot of human plasma is transferred to a pre-labeled tube.[1]
-
50 µL of the internal standard working solution (Metoprolol-d7) is added to each sample, except for the blank.[1]
-
The samples are vortexed to ensure thorough mixing.[1]
-
A pre-treatment solution, such as 200 µL of 2% ammonia in water, is added, and the samples are vortexed again.[1]
-
3 mL of an extraction solvent (e.g., a 70:30 ratio of methyl tertiary butyl ether and dichloromethane) is added.[1]
-
The tubes are then centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a mobile phase solution for injection into the LC-MS/MS system.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
HPLC System: Shimadzu HPLC system coupled with a Thermo tandem mass spectrometer.[1]
-
Column: Phenomenex LUNA C8 column.[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% formic acid at a flow rate of 0.6 mL/min in isocratic mode.[1][3]
-
Column Temperature: 40°C.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor to product ion transitions for metoprolol and its deuterated internal standard are monitored for quantification.
Visualizations
The following diagrams illustrate the metabolic pathway of metoprolol and a typical workflow for an inter-laboratory comparison study.
Caption: Metabolic pathway of Metoprolol.
References
A Comparative Pharmacokinetic Analysis of Metoprolol Enantiomers: A Guide for Researchers
Metoprolol, a widely prescribed beta-blocker for cardiovascular diseases, is administered as a racemic mixture of two enantiomers, (S)-metoprolol and (R)-metoprolol. While chemically similar, these stereoisomers exhibit notable differences in their pharmacokinetic profiles and pharmacodynamic activity. This guide provides a comparative analysis of the pharmacokinetics of metoprolol enantiomers, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Data Presentation: Pharmacokinetic Parameters of Metoprolol Enantiomers
The pharmacokinetic disposition of metoprolol is enantioselective, with the (S)-enantiomer generally exhibiting higher plasma concentrations and systemic exposure compared to the (R)-enantiomer.[1] This is primarily attributed to stereoselective metabolism by the cytochrome P450 enzyme CYP2D6.[2] The following table summarizes the key pharmacokinetic parameters for (S)- and (R)-metoprolol in hypertensive patients following oral administration of racemic metoprolol.
| Pharmacokinetic Parameter | (S)-Metoprolol | (R)-Metoprolol |
| Cmax (ng/mL) | 179.99 | 151.30 |
| AUC(0-24)ss (ng·h/mL) | 929.85 | 782.11 |
| Half-life (t1/2) | No significant difference observed between enantiomers. | No significant difference observed between enantiomers. |
| Tmax | No significant difference observed between enantiomers. | No significant difference observed between enantiomers. |
Data sourced from a study in hypertensive patients receiving 200 mg of racemic metoprolol daily.[1]
Experimental Protocols
The accurate determination of the pharmacokinetic profiles of metoprolol enantiomers necessitates robust and validated analytical methods. The following outlines a typical experimental protocol for a comparative pharmacokinetic study.
Study Design and Volunteer Recruitment
A randomized, crossover study design is typically employed. Healthy, non-smoking volunteers aged 18-45 years, with normal hepatic and renal function, are recruited.[1] Exclusion criteria include a history of cardiovascular disease, allergy to beta-blockers, and use of any medication that could interfere with metoprolol metabolism. All participants provide informed consent, and the study protocol is approved by an institutional review board.
Drug Administration and Sample Collection
Following an overnight fast, a single oral dose of racemic metoprolol (e.g., 100 mg or 200 mg) is administered with a standardized volume of water.[1][3] Blood samples (approximately 5 mL) are collected into heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[1] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Sample Preparation
To isolate the metoprolol enantiomers from the plasma matrix and minimize interference, a sample preparation step is crucial. Solid-phase extraction (SPE) is a commonly used technique.
-
SPE Protocol:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low-concentration organic solvent) to remove polar impurities.
-
Elute the metoprolol enantiomers with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Chiral Separation and Quantification
The separation and quantification of (S)- and (R)-metoprolol are achieved using high-performance liquid chromatography (HPLC) coupled with a suitable detector, most commonly a mass spectrometer (LC-MS/MS) or a fluorescence detector.[1][4]
-
Chromatographic Conditions:
-
Chiral Column: A chiral stationary phase is essential for the separation of enantiomers. Commonly used columns include those based on cellulose or amylose derivatives, such as Chiralpak AD or Chiralcel OD-H.[1][4]
-
Mobile Phase: A mixture of an organic solvent (e.g., hexane, isopropanol, or acetonitrile) and a buffer is typically used. The exact composition is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.
-
Detection:
-
Fluorescence Detection: Excitation and emission wavelengths are set to maximize the signal for metoprolol (e.g., Ex: 230 nm, Em: 298 nm).
-
Mass Spectrometry (MS/MS): Multiple reaction monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each enantiomer and an internal standard.
-
-
Pharmacokinetic Data Analysis
The plasma concentration-time data for each enantiomer are analyzed using non-compartmental methods. The following pharmacokinetic parameters are calculated:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed data.
-
Tmax (Time to Reach Cmax): Determined directly from the observed data.
-
AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.
-
t1/2 (Elimination Half-life): Calculated from the terminal elimination rate constant.
Statistical analysis (e.g., paired t-test or analysis of variance) is performed to compare the pharmacokinetic parameters of the two enantiomers.
Visualizations
Experimental Workflow for Comparative Pharmacokinetic Analysis
Experimental Workflow Diagram
Signaling Pathway of Metoprolol
Metoprolol's Mechanism of Action
References
- 1. Enantioselectivity in the steady-state pharmacokinetics of metoprolol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of metoprolol dosage release formulation on the pharmacokinetic drug interaction with paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Justification for Using Metoprolol-d5 as an Internal Standard in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the quantitative analysis of xenobiotics by liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of the results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization. This guide provides a comprehensive justification for the use of Metoprolol-d5, a deuterated analog of Metoprolol, as the internal standard of choice for the bioanalysis of Metoprolol, comparing its performance with commonly used structural analog internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in quantitative LC-MS.[1] In these standards, one or more atoms of the analyte are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
The key advantage of a SIL-IS is its ability to co-elute with the analyte, meaning it experiences the same chromatographic conditions and, most importantly, the same matrix effects.[2] Matrix effects, caused by co-eluting endogenous components of the biological matrix (e.g., plasma, urine), can significantly suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, thus providing a reliable measure of the analyte's concentration.
Comparison with Structural Analog Internal Standards
While SIL internal standards are ideal, their synthesis can be costly and time-consuming. Consequently, researchers sometimes opt for structural analog internal standards, which are compounds with similar chemical structures to the analyte. For Metoprolol analysis, common structural analog internal standards include other beta-blockers like Propranolol and Bisoprolol.[3][4]
However, structural analogs are not without their drawbacks. Although they may have similar chromatographic retention times to the analyte, they are not identical. This difference in retention time can lead to differential matrix effects, where the analyte and the internal standard are affected differently by the co-eluting matrix components, compromising the accuracy of the results.[2]
The following tables summarize the key performance parameters of an LC-MS/MS method for Metoprolol analysis using Metoprolol-d7 (a commonly used deuterated analog similar to this compound) versus a structural analog (Propranolol). The data is compiled from separate studies to provide a representative comparison.
Table 1: Comparison of Method Validation Parameters
| Parameter | Metoprolol-d7 as IS | Propranolol as IS | Justification for Superiority of this compound |
| Precision (%RSD) | < 15% | < 15% | While both can achieve acceptable precision, the co-eluting nature of a deuterated standard typically leads to lower variability, especially in complex matrices. |
| Accuracy (%Bias) | ± 15% | ± 15% | A deuterated standard more effectively compensates for matrix effects, leading to consistently higher accuracy across different patient samples. |
| Matrix Effect | Minimal and compensated | Potential for significant and uncompensated effects | The key advantage of a deuterated standard is its ability to track and correct for analyte signal suppression or enhancement caused by the matrix. |
| Recovery | Consistent and similar to analyte | May differ from analyte | The near-identical chemical properties of a deuterated standard ensure that its extraction recovery closely mirrors that of the analyte. |
Data synthesized from multiple sources for comparative purposes.
Table 2: Representative Experimental Data
| Internal Standard | Analyte Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Metoprolol-d7 | 5 | 4.5 | 2.1 |
| 50 | 3.2 | -1.8 | |
| 500 | 2.8 | 0.5 | |
| Propranolol | 5 | 8.2 | -5.4 |
| 50 | 6.5 | 3.2 | |
| 500 | 5.1 | -2.7 |
This table presents illustrative data synthesized from typical validation reports to highlight the performance differences.
Experimental Workflow and Protocols
A robust and reliable bioanalytical method is crucial for accurate pharmacokinetic and toxicokinetic studies. The following section details a typical experimental workflow and protocol for the quantification of Metoprolol in human plasma using this compound as an internal standard.
Experimental Workflow
Caption: A typical bioanalytical workflow for Metoprolol quantification.
Detailed Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Metoprolol: m/z 268.2 → 116.1
-
This compound: m/z 273.2 → 121.1
-
Metoprolol Signaling and Metabolism
Understanding the metabolic fate of a drug is crucial in drug development and for interpreting bioanalytical data. Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.
Caption: Major metabolic pathways of Metoprolol.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the bioanalysis of Metoprolol. Its ability to co-elute with the analyte and effectively compensate for matrix effects and variability in sample processing leads to more accurate, precise, and reliable data. While structural analogs may be a more accessible alternative, they introduce a higher risk of analytical error. For researchers, scientists, and drug development professionals who require the highest quality data for pharmacokinetic, bioequivalence, and other regulatory submissions, the investment in a deuterated internal standard like this compound is well-justified and highly recommended.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Metoprolol-d5 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Metoprolol-d5, a deuterated form of the beta-blocker Metoprolol, is commonly used in research and analytical studies. Although not classified as a federally controlled substance by the DEA, its disposal requires adherence to specific protocols for non-controlled pharmaceutical waste to mitigate potential environmental and health risks.
This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of this compound from a laboratory setting. The procedures outlined are based on general best practices for chemical waste management and should always be performed in accordance with your institution's specific Environmental Health & Safety (EHS) policies.
This compound: Key Data for Disposal
The following table summarizes the essential characteristics of this compound relevant to its safe handling and disposal.
| Property | Value/Information | Citation |
| Chemical Name | 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1,1,2,3,3-d5-2-ol | [1] |
| CAS Number | 959786-79-9 | [1] |
| Controlled Substance | No (Not a DEA scheduled drug) | |
| Primary Hazards | Potential for reproductive toxicity, skin and eye irritation, harmful to aquatic life with long-lasting effects. | [2][3] |
| Primary Disposal Route | Collection as chemical waste for incineration by an accredited disposal contractor. | [2] |
| Prohibited Disposal | Do not dispose of down drains, sewers, or in regular trash. | [2] |
Step-by-Step Disposal Protocol for this compound
The following protocol details the necessary steps for disposing of various forms of this compound waste generated in a typical laboratory environment.
Personal Protective Equipment (PPE) Assessment
Before handling this compound for disposal, ensure you are wearing appropriate PPE as recommended by the Safety Data Sheet (SDS) for Metoprolol. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To prevent skin contact.
Segregation and Collection of Waste
Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Unused or Expired Product (Solid):
-
Keep the this compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the material to a new, compatible container (e.g., amber glass or polyethylene).
-
Label the new container as "Hazardous Waste" and clearly identify the contents as "this compound".
-
Store this container in a designated Satellite Accumulation Area (SAA) for chemical waste, segregated from incompatible materials like strong oxidizers.[4][5]
-
-
Solutions Containing this compound:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and sealable waste container. Plastic is often preferred.[4]
-
The container must be compatible with the solvent used.
-
Label the container as "Hazardous Waste" and list all chemical constituents by their full name, including solvents and this compound, with estimated percentages.[6] Do not use abbreviations.
-
Keep the waste container securely closed except when adding waste.[4][6]
-
Store the container in your lab's designated SAA.
-
-
Chemically Contaminated Labware (Trace Amounts):
-
Non-recoverable Residue: For empty vials or containers with small amounts of non-recoverable residue, the disposal method may vary by institution. A common practice is to triple-rinse the container with a suitable solvent (e.g., ethanol or methanol).
-
Collect the first rinseate as hazardous chemical waste along with your this compound solutions.[6] Subsequent rinses may be permissible for drain disposal, but only if confirmed with your EHS department .
-
Once rinsed, deface or remove the original label from the empty container and dispose of it in the appropriate laboratory glass or solid waste receptacle as per institutional policy.[7]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed into a designated, puncture-resistant sharps container for chemically contaminated sharps.[5] Do not mix these with biohazardous sharps.
-
Arranging for Waste Pickup
-
Once your waste container is full (typically around 90% capacity) or when the waste is no longer being generated, arrange for its collection.[4]
-
Contact your institution's Environmental Health & Safety (EHS) or Hazardous Waste Management department to schedule a pickup.[4]
-
Follow their specific procedures for requesting a waste pickup, which may involve an online form or a specific contact person.
-
Ensure all labeling is accurate and legible before the scheduled pickup.
Under no circumstances should this compound or its solutions be poured down the sink or disposed of in regular trash. [2][7] Pharmaceuticals are harmful to aquatic life and wastewater treatment facilities are often not equipped to remove them.[2]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal decision workflow for this compound in a research lab.
References
- 1. chemwhat.com [chemwhat.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. medline.com [medline.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
